molecular formula C18H9BrCl2N2S B3839214 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile

Cat. No.: B3839214
M. Wt: 436.2 g/mol
InChI Key: WIAYXYQCXMUSGM-NTUHNPAUSA-N
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Description

The compound “2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile” is a derivative of thiazole, a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, has been reported . These compounds were synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of the synthesized derivatives were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

Thiazole, the parent compound, has a planar ring structure. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

The future directions for this compound could involve further exploration of its biological activities, particularly its potential antimicrobial and anticancer activities. More research could also be done to improve its effectiveness and selectivity as a chemotherapeutic agent .

Properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrCl2N2S/c19-14-4-1-11(2-5-14)17-10-24-18(23-17)13(9-22)7-12-3-6-15(20)8-16(12)21/h1-8,10H/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAYXYQCXMUSGM-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile

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